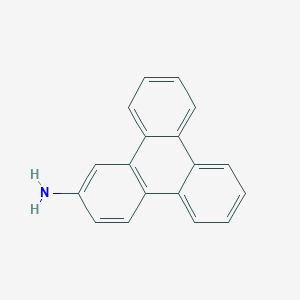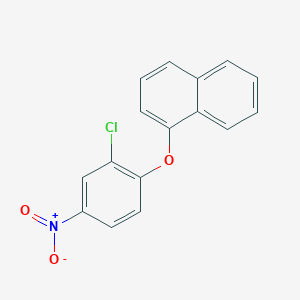![molecular formula C8H8N2O3 B8781624 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one CAS No. 17281-33-3](/img/structure/B8781624.png)
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is a heterocyclic compound with a unique structure that includes two isoxazole rings. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5(2H)-isoxazolone with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are designed to be scalable and cost-effective, often utilizing automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5(2H)-isoxazolone: A precursor in the synthesis of the target compound.
4-Methyl-5(4H)-isoxazolone: Another isoxazole derivative with similar properties.
Uniqueness
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is unique due to its dual isoxazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
17281-33-3 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3-methyl-4-(3-methyl-1,2-oxazol-5-yl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H8N2O3/c1-4-3-6(12-9-4)7-5(2)10-13-8(7)11/h3,10H,1-2H3 |
Clé InChI |
XVQDGVDNOXDOME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=C(NOC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)




![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)






![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)

